molecular formula C11H22O2 B1584254 7-Methoxy-3,7-dimethyloctanal CAS No. 3613-30-7

7-Methoxy-3,7-dimethyloctanal

Cat. No. B1584254
Key on ui cas rn: 3613-30-7
M. Wt: 186.29 g/mol
InChI Key: IDWULKZGRNHZNR-UHFFFAOYSA-N
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Patent
US03978135

Procedure details

A process according to claim 1 which comprises the following steps (a) reacting citronellal with about 1-3 mols of dimethylamine, butylamine or ammonia per mol of citronellal at -5°C. to -25°C. (b) contacting the product of step (a) with methanol at -10°C. to +20°C. in the presence of 3.5-5 mols sulphuric acid per mol of citronellal used in step (a) and (c) neutralising the reaction mixture of step (b) with an aqueous solution of sodium hydroxide to produce methoxydihydrocitronellal.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Quantity
2 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
[Compound]
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten
[Compound]
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven
Quantity
4.25 (± 0.75) mol
Type
reactant
Reaction Step Twelve
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Thirteen

Identifiers

REACTION_CXSMILES
[CH3:1][C:2](=[CH:4][CH2:5][CH2:6][CH:7]([CH2:9][CH:10]=[O:11])[CH3:8])[CH3:3].[CH3:12]NC.C(N)CCC.N.S(=O)(=O)(O)O.[OH-:26].[Na+]>CO>[CH3:8][CH:7]([CH2:9][CH:10]=[O:11])[CH2:6][CH2:5][CH2:4][C:2]([O:26][CH3:12])([CH3:3])[CH3:1] |f:5.6|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=CCCC(C)CC=O
Step Two
Name
( c )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Six
Name
Quantity
2 (± 1) mol
Type
reactant
Smiles
CNC
Step Seven
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCC)N
Step Eight
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=CCCC(C)CC=O
Step Ten
Name
( b )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eleven
Name
product
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Twelve
Name
Quantity
4.25 (± 0.75) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Thirteen
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(C)=CCCC(C)CC=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at -5°C. to -25°C.
CUSTOM
Type
CUSTOM
Details
at -10°C. to +20°C.

Outcomes

Product
Name
Type
product
Smiles
CC(CCCC(C)(C)OC)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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